Tiletamine-d5 Hydrochloride

Description

Contextual Overview of Tiletamine (B1682376) as a Research Tool

Tiletamine itself is a well-established compound in research, primarily used for its anesthetic properties in various preclinical and veterinary studies. caymanchem.com

Tiletamine is pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist and is known for inducing a state of dissociative anesthesia. wikipedia.orgcabidigitallibrary.orgherts.ac.uk This state is characterized by a functional and electroencephalographic dissociation between the thalamocortical and limbic systems. cabidigitallibrary.org Chemically related to ketamine, tiletamine is often used in combination with other agents, such as zolazepam (B1684422), in preclinical research models to achieve a desired level of anesthesia for surgical or procedural purposes. wikipedia.orgtaylorandfrancis.comnih.gov Its effects have been studied in various animal models, including rats and bears, to understand its physiological impact. taylorandfrancis.complos.org

In veterinary and comparative physiology research, tiletamine, often in combination with zolazepam (as Telazol®), is a staple for the chemical immobilization and anesthesia of a wide range of animal species, from cats and dogs to larger mammals like polar bears and alpacas. wikipedia.orgarccjournals.comresearchgate.netnih.govavma.org Its use is critical for conducting physical examinations, minor surgical procedures, and collecting physiological data in settings where manual restraint is not feasible or safe. nih.govmdpi.com Researchers utilize these anesthetic protocols to study cardiorespiratory function, metabolic rates, and other physiological parameters across different species, contributing to the broader field of comparative biology. nih.govavma.org

Significance of Stable Isotope Labeled Compounds in Contemporary Chemical Biology and Pharmaceutical Sciences

Stable isotope labeled compounds are indispensable tools in modern research, providing a method to trace and quantify molecules within complex biological systems without altering their chemical behavior. moravek.commetwarebio.com

Deuterium (B1214612) (²H) labeling is a specific type of stable isotope labeling where hydrogen atoms in a molecule are replaced by their heavier, non-radioactive isotope, deuterium. musechem.com This substitution results in a molecule that is chemically and biologically equivalent to its unlabeled counterpart but has a higher mass. creative-proteomics.comscispace.com This mass difference is the key to its utility. In analytical techniques like mass spectrometry (MS), the labeled compound can be easily distinguished from the naturally occurring unlabeled form. nih.gov This allows the labeled compound to be used as an internal standard for precise quantification in complex matrices. musechem.comdiagnosticsworldnews.com The principle relies on the fact that the labeled and unlabeled compounds behave identically during sample preparation and analysis, but are separated by their mass-to-charge ratio in the detector. scispace.com

Tiletamine-d5 Hydrochloride serves as an ideal analytical reference standard, particularly for forensic and research purposes. caymanchem.com Its primary advantage lies in its application as an internal standard in quantitative analyses, such as those performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). When studying the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of tiletamine, the deuterated standard is added to biological samples at a known concentration. diagnosticsworldnews.comsimsonpharma.com Because Tiletamine-d5 co-elutes with and has the same ionization efficiency as the non-labeled tiletamine, it can accurately correct for any sample loss during extraction and for variations in instrument response. fmach.it This isotope dilution mass spectrometry method allows for highly accurate and precise measurement of tiletamine concentrations in biological fluids, which is critical for pharmacokinetic studies, forensic toxicology, and drug metabolism research. scispace.comdiagnosticsworldnews.com

Academic Objectives and Research Avenues for this compound

The primary academic objective for this compound is to support and enhance the accuracy of quantitative bioanalytical methods. Future research avenues are centered on its application in sophisticated analytical studies. These include:

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing the precision afforded by the deuterated standard to build more accurate models of tiletamine's behavior in the body.

Metabolite Identification and Quantification: Using Tiletamine-d5 as a tracer to identify and quantify the metabolic products of tiletamine, providing deeper insights into its biotransformation pathways. simsonpharma.com

Forensic Analysis: Developing and validating robust methods for the detection and quantification of tiletamine in forensic cases, where precision is paramount. grafiati.com

Comparative Metabolism Studies: Investigating species-specific differences in tiletamine metabolism by using the internal standard to ensure accurate cross-species comparisons.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂D₅H₁₂NOS · HCl |

| Molecular Weight | 264.826 g/mol |

| CAS Number | 1246818-12-1 |

| Isotopic Label | Deuterium (d5) |

| IUPAC Name | 2-(1,1,2,2,2-pentadeuterioethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |

Data sourced from LGC Standards. lgcstandards.com

Mass Comparison of Tiletamine and its d5 Isotopologue

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Tiletamine | C₁₂H₁₇NOS | 223.33 |

| Tiletamine Hydrochloride | C₁₂H₁₇NOS · HCl | 259.8 |

| This compound | C₁₂D₅H₁₂NOS · HCl | 264.826 |

Data sourced from PubChem and LGC Standards. wikipedia.orglgcstandards.com

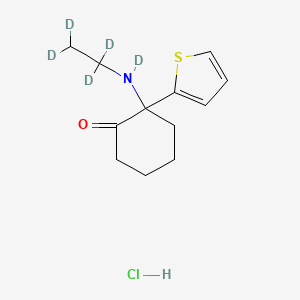

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-FWRSOEPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling of Tiletamine D5 Hydrochloride

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The synthesis of Tiletamine-d5 Hydrochloride necessitates strategic approaches to incorporate deuterium atoms at specific molecular positions. This is typically achieved through methods that involve either the use of deuterated starting materials or the selective exchange of hydrogen for deuterium in key intermediates or the final molecule.

Strategies for Selective Deuteration at Specific Molecular Positions

Selective deuteration is paramount in the synthesis of isotopically labeled compounds to ensure the deuterium atoms are located at stable positions and to achieve the desired level of isotopic enrichment. For arylcyclohexylamines like tiletamine (B1682376), several strategies can be employed.

One common approach involves the use of deuterated reagents that introduce the isotopic label at a specific step in the synthesis. For instance, deuterated reducing agents can be used to introduce deuterium at positions adjacent to carbonyl groups or other reducible functional groups. Another strategy is acid- or base-catalyzed hydrogen-deuterium exchange, where labile protons in the molecule are replaced with deuterium from a deuterated solvent, such as D₂O. The specific conditions of these reactions, including temperature, catalyst, and reaction time, are carefully controlled to achieve the desired deuteration pattern.

Furthermore, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective deuteration of organic molecules. This method allows for the direct replacement of hydrogen atoms with deuterium at otherwise unreactive C-H bonds, offering a high degree of control over the labeling site. The choice of catalyst and directing group is crucial for the success of this strategy.

Integration of Deuterated Intermediates in Tiletamine Synthesis Pathways

A robust method for the synthesis of this compound involves the incorporation of pre-labeled building blocks into the established synthetic route of tiletamine. This approach offers greater control over the location and number of deuterium atoms.

The synthesis of tiletamine typically starts from precursors that form the cyclohexanone (B45756) and the ethylamino-thienyl moieties. To achieve a "d5" labeling, one could envision the use of a deuterated ethylamine (B1201723) (ethylamine-d5) or a deuterated thiophene (B33073) precursor. For example, ethylamine-d5, where the five hydrogen atoms on the ethyl group are replaced by deuterium, can be reacted with a suitable cyclohexanone derivative to introduce the labeled side chain.

Alternatively, if the deuteration is desired on the thiophene ring, a deuterated thiophene derivative could be employed as a starting material in a Grignard reaction or other coupling reactions to construct the arylcyclohexylamine backbone. The specific synthetic route would be designed to ensure that the deuterium labels are introduced in a stable and predictable manner.

Table 1: Potential Deuterated Intermediates for Tiletamine-d5 Synthesis

| Deuterated Intermediate | Potential Deuteration Site(s) in Tiletamine |

| Ethylamine-d5 | Ethyl group of the ethylamino side chain |

| Thiophene-d4 | Thiophene ring |

| Cyclohexanone-dₓ | Cyclohexane ring |

Analytical Characterization of Deuterium Enrichment and Purity for Research Standards

For this compound to be a reliable analytical standard, its isotopic enrichment and chemical purity must be rigorously characterized. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods for Isotopic Verification in Labeled Compounds

Spectroscopic methods are fundamental for confirming the successful incorporation of deuterium and determining the isotopic distribution.

Mass Spectrometry (MS): This is the primary technique for verifying the mass shift corresponding to the incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition and the number of deuterium atoms. The mass spectrum of this compound will show a molecular ion peak that is five mass units higher than that of unlabeled tiletamine. Analysis of the isotopic cluster can also provide information about the distribution of different isotopologues (molecules with different numbers of deuterium atoms).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ²H (deuterium) NMR spectroscopy are powerful tools for determining the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. The integration of these signals can be used to quantify the degree of deuteration at each site.

Table 2: Expected Spectroscopic Data for this compound

| Analytical Technique | Expected Observation |

| Mass Spectrometry (MS) | Molecular ion peak shifted by +5 m/z units compared to unlabeled tiletamine. |

| ¹H NMR Spectroscopy | Disappearance or significant reduction of signals corresponding to the five deuterated positions. |

| ²H NMR Spectroscopy | Appearance of signals at the chemical shifts of the deuterated positions. |

Chromatographic Purity Assessment for High-Quality Research Material

Chromatographic methods are employed to assess the chemical purity of this compound, ensuring that it is free from unlabeled tiletamine and other synthetic impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection (LC-MS), is a standard method for determining the purity of pharmaceutical compounds. A validated HPLC method can separate this compound from any starting materials, byproducts, or degradation products. The peak purity can be assessed to ensure the main peak corresponds solely to the desired deuterated compound.

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis. GC can provide excellent separation of volatile compounds and, when combined with MS, allows for the identification and quantification of any impurities present in the this compound standard.

The combination of these analytical techniques provides a comprehensive characterization of this compound, confirming its identity, isotopic enrichment, and chemical purity, thereby validating its use as a high-quality research standard.

Advanced Analytical Research Applications of Tiletamine D5 Hydrochloride

Quantitative Mass Spectrometry Methodologies Employing Tiletamine-d5 Hydrochloride as an Internal Standard

In the realm of quantitative analysis, particularly within pharmacokinetic and toxicological studies, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This compound is frequently employed for this purpose in methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become a cornerstone for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. The development of robust LC-MS/MS methods for tiletamine (B1682376) relies heavily on the use of this compound to correct for variability in sample preparation and instrument response.

Achieving optimal chromatographic separation is a critical first step in developing a reliable LC-MS/MS method. This involves the careful selection of the analytical column, mobile phase composition, and gradient elution profile to ensure that tiletamine and its metabolites are well-resolved from each other and from endogenous matrix components.

For instance, reversed-phase chromatography is commonly employed, utilizing columns such as C18 or biphenyl (B1667301) phases. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to effectively separate compounds with differing polarities. nih.govresearchgate.net The goal is to achieve symmetric peak shapes and adequate retention times, allowing for accurate quantification.

Table 1: Example Chromatographic Conditions for Tiletamine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Triple quadrupole mass spectrometry, operated in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. nih.govresearchgate.netcreative-proteomics.com In this technique, the first quadrupole (Q1) is set to select the protonated molecular ion (precursor ion) of the analyte. This ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented. The third quadrupole (Q3) is then set to monitor for a specific fragment ion (product ion). The transition from the precursor ion to the product ion is highly specific to the analyte of interest. washington.edu

For tiletamine and its deuterated internal standard, tiletamine-d5, specific precursor-to-product ion transitions are monitored. The optimization of MS parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of these transitions. nih.gov

Table 2: Illustrative MRM Transitions for Tiletamine and Tiletamine-d5

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Tiletamine | 224.1 | 196.1 | 20 |

| Tiletamine | 224.1 | 125.1 | 25 |

| Tiletamine-d5 | 229.1 | 201.1 | 20 |

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine, or tissue homogenates), are a significant challenge in LC-MS/MS analysis. mdpi.comdiva-portal.org These effects can lead to inaccurate quantification if not properly addressed.

A deuterated internal standard like this compound is the most effective tool for compensating for matrix effects. cerilliant.com Because it is structurally and chemically almost identical to the analyte, it co-elutes from the chromatography column and experiences the same ionization suppression or enhancement. myadlm.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise results. diva-portal.org

The evaluation of matrix effects is a critical component of method validation. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Tiletamine and Metabolites

GC-MS is another powerful technique for the analysis of tiletamine and its metabolites. umich.edunih.govjfda-online.com While some methods have successfully analyzed tiletamine without derivatization nih.gov, derivatization is often employed to improve the chromatographic properties and thermal stability of the analytes. nih.gov

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for GC-MS analysis. jfda-online.com For compounds like tiletamine, which contain a secondary amine group, derivatization can reduce polarity, increase volatility, and improve peak shape. gcms.czresearchgate.net Common derivatization strategies include silylation and acylation. nih.govresearchgate.net

Silylation: This involves replacing the active hydrogen in the amine group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.com

Acylation: This process introduces an acyl group. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluorobenzoyl chloride can be used to form derivatives that are highly electron-capturing, which can enhance sensitivity in certain GC-MS detection modes. nih.govumich.edu

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be carefully optimized to ensure complete and reproducible derivatization. nih.govsigmaaldrich.com

Table 3: Common Derivatization Reagents for GC-MS Analysis

| Derivatization Type | Reagent | Functional Groups Targeted |

|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, Hydroxyls, Carboxylic Acids |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amines, Phenols |

| Acylation | Pentafluorobenzoyl chloride | Amines, Phenols |

Pharmacological Research Methodologies Utilizing Tiletamine D5 Hydrochloride

In Vitro Investigation of Molecular Interactions and Target Engagement

The unique properties of Tiletamine-d5 Hydrochloride are leveraged in in vitro assays to elucidate the molecular interactions and target engagement of tiletamine (B1682376) and related compounds. These studies provide fundamental insights into the mechanisms of action at the molecular level.

Receptor binding assays are crucial for characterizing the affinity of a ligand for its receptor. merckmillipore.com The use of isotopically labeled ligands like this compound can be instrumental in the development and quantification of these assays. In a typical competitive binding assay, a radiolabeled or isotopically labeled ligand competes with an unlabeled ligand for binding to a receptor preparation. merckmillipore.com The amount of labeled ligand bound to the receptor is measured, and from this, the affinity of the unlabeled ligand can be determined.

The development of such an assay would involve optimizing conditions such as incubation time, temperature, and the concentration of the receptor and labeled ligand to achieve a stable and reproducible signal. nih.gov this compound can be used as a "cold" (non-radiolabeled) displacer in assays with a radiolabeled NMDA receptor antagonist to determine the binding affinity of tiletamine itself. Conversely, if a tritiated or otherwise radiolabeled version of Tiletamine-d5 were available, it could be used as the primary labeled ligand. The key advantage of using a deuterated standard is in mass spectrometry-based detection methods, which can provide high sensitivity and specificity. nih.gov

Table 1: Representative Data from a Hypothetical NMDA Receptor Binding Assay

| Concentration of Unlabeled Tiletamine (nM) | Specific Binding of Labeled Ligand (%) | Calculated IC50 (nM) |

|---|---|---|

| 0.1 | 98.2 | 150 |

| 1 | 90.5 | |

| 10 | 75.3 | |

| 100 | 52.1 | |

| 1000 | 20.8 | |

| 10000 | 5.4 |

This table illustrates the expected outcome of a competitive binding assay where increasing concentrations of unlabeled tiletamine displace a labeled ligand, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Deuterated compounds are powerful tools in enzyme kinetic studies for elucidating reaction mechanisms. ansto.gov.aunih.gov The substitution of a hydrogen atom with a deuterium (B1214612) atom can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. ansto.gov.aunih.gov This effect is particularly useful for determining whether the cleavage of a carbon-hydrogen bond is the rate-limiting step of an enzymatic reaction. ansto.gov.au

While tiletamine itself is not a substrate for enzymatic degradation in the classical sense of enzyme kinetics studies, its metabolism by cytochrome P450 enzymes can be investigated using this compound. By comparing the rate of metabolism of tiletamine with that of this compound, researchers can gain insights into the mechanism of its enzymatic modification. If a significant KIE is observed, it would suggest that the cleavage of a C-H bond (at one of the deuterated positions) is involved in the rate-determining step of the metabolic pathway.

Table 2: Illustrative Enzyme Kinetic Data for Tiletamine Metabolism

| Substrate | Vmax (pmol/min/mg protein) | Km (µM) | Kinetic Isotope Effect (Vmax/Vmax-d5) |

|---|---|---|---|

| Tiletamine | 125 | 50 | 1.8 |

| Tiletamine-d5 | 69.4 | 52 |

This table provides a hypothetical comparison of the kinetic parameters for the metabolism of tiletamine and its deuterated analog. The observed kinetic isotope effect would suggest that C-H bond cleavage is partially rate-limiting in the metabolic process.

Preclinical Pharmacodynamics Studies in Animal Models (Methodological Focus)

In preclinical animal models, this compound is primarily used as an internal standard for the accurate quantification of tiletamine in biological matrices. This is essential for establishing a clear relationship between drug concentration and its pharmacological effects (pharmacodynamics).

To understand the pharmacodynamics of tiletamine, it is crucial to accurately measure its concentration in various tissues and biofluids (e.g., plasma, brain, liver) over time. nih.govumn.eduresearchgate.net this compound is an ideal internal standard for this purpose when using mass spectrometry-based analytical methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

The methodology involves adding a known amount of this compound to the biological sample before extraction and analysis. Since the deuterated standard is chemically identical to tiletamine, it behaves similarly during sample preparation, minimizing variability and improving the accuracy of quantification. nih.gov In the mass spectrometer, this compound is distinguished from tiletamine by its higher mass, allowing for precise measurement of the ratio between the analyte and the internal standard. This ratio is then used to calculate the concentration of tiletamine in the original sample.

Table 3: Example of Tiletamine Concentrations in Pig Plasma Following Intramuscular Administration

| Time (hours) | Mean Plasma Tiletamine Concentration (ng/mL) | Standard Deviation |

|---|---|---|

| 0.5 | 850 | 120 |

| 1 | 620 | 95 |

| 2 | 350 | 60 |

| 4 | 150 | 35 |

| 8 | 50 | 15 |

This table shows representative data on the concentration of tiletamine in pig plasma over time, which would be accurately determined using this compound as an internal standard. nih.govumn.edu Such data is vital for correlating drug levels with observed anesthetic or behavioral effects.

The development of robust analytical protocols for ex vivo tissue analysis is fundamental for preclinical research. The use of this compound is a key component of these protocols. A typical workflow for tissue analysis involves homogenization of the tissue, addition of the internal standard (this compound), extraction of the drug from the tissue matrix, and subsequent analysis by LC-MS/MS or GC-MS. oup.com

The extraction process, often a liquid-liquid extraction or solid-phase extraction, is optimized to maximize the recovery of tiletamine while removing interfering substances from the matrix. researchgate.net The co-extraction of this compound accounts for any loss of the analyte during this process. The analytical method is then validated for parameters such as linearity, accuracy, precision, and limit of quantification, ensuring reliable and reproducible results. nih.govumn.edu

Table 4: Validation Parameters for an LC-MS/MS Method for Tiletamine Quantification in Brain Tissue

| Parameter | Value |

|---|---|

| Linear Range | 1 - 1000 ng/g |

| Lower Limit of Quantification (LLOQ) | 1 ng/g |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 85% |

This table summarizes the typical validation parameters for an analytical method to quantify tiletamine in brain tissue, where this compound would be used as an internal standard to achieve this level of precision and accuracy.

Drug Metabolism Research Applications of Tiletamine D5 Hydrochloride

Elucidation of Metabolic Pathways in Preclinical Models and In Vitro Systems

The study of drug metabolism is a critical component of pharmaceutical research, providing insights into the efficacy and clearance of a compound. Tiletamine-d5 hydrochloride, a deuterium-labeled version of the anesthetic tiletamine (B1682376), serves as an invaluable tool in these investigations. Its use in preclinical models and in vitro systems allows researchers to trace the metabolic fate of tiletamine with high precision. The deuterium (B1214612) labels act as stable isotope tracers, which are readily distinguishable from their unlabeled counterparts by mass spectrometry, enabling clear identification of drug-derived metabolites against a complex biological background. mssm.edunih.gov

Preclinical studies, often conducted in animal models, are essential for understanding the in vivo metabolism of a drug candidate. mdpi.com Similarly, in vitro systems, such as liver microsomes and hepatocytes, offer a controlled environment to study metabolic pathways and the enzymes responsible for them. researchgate.netnuvisan.com These systems contain the primary enzymes involved in drug metabolism and are routinely used in the early stages of drug discovery. wuxiapptec.com The use of labeled compounds like this compound in these models facilitates the elucidation of biotransformation pathways, helping to build a comprehensive metabolic profile.

The biotransformation of drugs in the body typically occurs in two stages: Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com Stable isotope tracers are powerful tools for identifying the metabolites produced in both phases. mssm.edunih.gov When this compound is introduced into a biological system, its metabolites retain the deuterium label, creating a unique isotopic signature. This signature allows for the unambiguous identification of drug-related compounds in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net

Research on tiletamine, a compound chemically related to ketamine, has shown that it undergoes several metabolic transformations. wikipedia.orgnih.gov The primary Phase I metabolic pathway for tiletamine is N-dealkylation. researchgate.netavma.org Studies in various species have identified metabolites formed through these reactions. The use of stable isotope labeling simplifies the detection and structural confirmation of these metabolites.

Table 1: Identified Metabolites of Tiletamine

| Phase | Reaction Type | Metabolite Name |

|---|---|---|

| Phase I | N-dealkylation | Norketamine |

This table is based on the metabolism of the closely related compound ketamine, as detailed information on Tiletamine's Phase II metabolites is not extensively available in the provided search results. nih.gov

Metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. researchgate.netnuvisan.com These studies measure the rate at which a drug is metabolized by enzymes, typically using in vitro systems like liver microsomes or hepatocytes. wuxiapptec.comnih.gov Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I metabolism. mdpi.com Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. nuvisan.comnih.gov

In these assays, the disappearance of the parent drug over time is monitored. nih.gov this compound is crucial in this context, primarily serving as an internal standard for the accurate quantification of unlabeled tiletamine using LC-MS/MS. nih.gov By comparing the signal of the analyte to the stable, known concentration of the deuterated standard, researchers can precisely calculate the rate of metabolism. From this, key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) can be determined. nuvisan.com Studies have indicated that the in vitro metabolic stability of tiletamine is considerably lower when compared to zolazepam (B1684422), a drug it is often co-administered with in veterinary medicine. researchgate.net

Role in Enzyme Characterization and Reaction Phenotyping Research

Identifying the specific enzymes responsible for a drug's metabolism, a process known as reaction phenotyping, is critical for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms. nih.govnih.govresearchgate.net this compound can be used in these studies as a substrate for various enzyme systems, allowing for the precise measurement of metabolite formation.

The cytochrome P450 (CYP) superfamily of enzymes is the most important group of enzymes involved in Phase I drug metabolism. mdpi.com Reaction phenotyping for CYP enzymes typically involves two main approaches: incubating the drug with a panel of recombinant, individually expressed CYP enzymes or using specific chemical inhibitors in human liver microsomes. nih.govresearchgate.net

By incubating tiletamine with individual CYP isoforms, researchers can directly measure which enzymes are capable of metabolizing the drug and at what rate. nih.gov The use of a deuterated internal standard ensures accurate quantification of these rates. Complementary studies using chemical inhibitors help to confirm these findings in a more complex system like pooled human liver microsomes. avma.orgavma.org Research has identified several CYP enzymes involved in the metabolism of tiletamine and the related compound ketamine. avma.orgavma.orgnih.gov

Table 2: Cytochrome P450 Enzymes Involved in Tiletamine Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism | Species Studied |

|---|---|---|---|

| CYP3A | CYP3A4 | Major contributor to N-demethylation | Human, Dog, Horse |

| CYP2B | CYP2B6 | Contributes to N-demethylation | Human |

| CYP2C | CYP2C9 | Contributes to N-demethylation | Human, Dog, Horse |

| CYP2C | CYP2C19 | Contributes to N-demethylation | Human, Dog, Horse |

This table is compiled from in vitro studies using chemical inhibitors and recombinant enzymes. avma.orgavma.org

The substitution of hydrogen with deuterium, as in this compound, can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.gov A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound compared to its unlabeled counterpart. nih.govresearchgate.net

The observation of a significant KIE can provide valuable mechanistic insights into the enzymatic reaction. dntb.gov.ua For example, it can help confirm which specific C-H bond is being targeted by an enzyme during oxidation. In drug discovery, this effect can be intentionally utilized. By strategically placing deuterium at a site of rapid metabolism, it is sometimes possible to slow down a drug's clearance, potentially improving its pharmacokinetic profile. While the impact of KIEs must be evaluated at a systemic level, they provide a powerful research tool for investigating metabolic pathways and enzyme mechanisms. nih.govnih.govmanchester.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-aminobenzotriazole |

| Clopidogrel |

| Cytochrome P450 |

| Deuterium |

| Ketamine |

| Ketoconazole |

| Norketamine |

| Nootkatone |

| Quinidine |

| Sulfaphenazole |

| Tiletamine |

| This compound |

| Tranylcypromine |

Preclinical Pharmacokinetic Research Methodologies with Tiletamine D5 Hydrochloride

Quantitative Pharmacokinetic Analysis in Animal Models

Animal models are indispensable tools in the early stages of drug development, offering insights into the pharmacokinetic profile of a new chemical entity. nih.gov For Tiletamine-d5 Hydrochloride, quantitative analysis in these models allows for a detailed understanding of its journey through the body.

Absorption, Distribution, and Elimination Studies using Labeled Analog for Quantification

While specific pharmacokinetic data for this compound is not extensively published, the pharmacokinetic profile of its non-deuterated counterpart, tiletamine (B1682376), has been characterized in several animal species, including pigs and polar bears. nih.govnih.govresearchgate.net These studies provide a basis for understanding the expected behavior of the deuterated compound.

Following intramuscular administration in pigs, tiletamine is rapidly absorbed, with peak plasma concentrations observed shortly after injection. umn.edu The compound is expected to distribute throughout the body, and its elimination is primarily through metabolic processes. In pigs, tiletamine has a shorter plasma half-life compared to its co-administered agent, zolazepam (B1684422), indicating a faster clearance rate. umn.edu The elimination half-life of tiletamine in pigs has been reported to be approximately 1.97 hours. umn.edu In polar bears, a one-compartment model with first-order absorption and elimination was found to best describe the pharmacokinetic data for tiletamine, with a reported half-life of approximately 1.8 hours. nih.govnih.gov

This compound, as a stable isotope-labeled analog, is an invaluable tool for precisely quantifying tiletamine in biological samples during these studies. nih.govresearchgate.net Its use as an internal standard in bioanalytical methods allows for accurate determination of the parent drug's concentration, a critical aspect of defining its pharmacokinetic parameters. nih.govresearchgate.netkcasbio.com

Illustrative Pharmacokinetic Parameters of Tiletamine in Animal Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Pigs | Apparent Clearance | 134 L/h | umn.edu |

| Pigs | Half-life | 1.97 h | umn.edu |

| Polar Bears | Half-life | 1.8 ± 0.2 h | nih.govnih.gov |

| Polar Bears | Clearance | 2.1 ± 0.3 L/h/kg | nih.govnih.gov |

| Polar Bears | Volume of Distribution | 5.2 ± 0.6 L/kg | nih.govnih.gov |

Bioanalytical Method Integration for Accurate Pharmacokinetic Parameter Determination

The accurate determination of drug concentrations in biological matrices is the cornerstone of pharmacokinetic analysis. For this compound, and its parent compound tiletamine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for bioanalysis. researchgate.netbioanalysis-zone.comlcms.cz This technique offers high sensitivity, selectivity, and throughput for quantifying small molecules in complex biological fluids like plasma. bioanalysis-zone.comlcms.cznih.gov

The development and validation of these bioanalytical methods are guided by regulatory agencies to ensure the reliability of the data. researchgate.net A typical LC-MS/MS method for tiletamine would involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and mass spectrometric detection. researchgate.net this compound serves as the ideal internal standard in such assays. nih.govresearchgate.netkcasbio.com Because it has nearly identical physicochemical properties to tiletamine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability during sample processing and analysis. researchgate.nettexilajournal.com

Illustrative Bioanalytical Method Validation Parameters for Tiletamine Quantification

| Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Accuracy | Within ±15% of nominal concentration | Within ±10% |

| Precision (%CV) | ≤ 15% | < 10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Minimal and consistent | Normalized by internal standard |

Comparative Pharmacokinetic Research Between Tiletamine and Tiletamine-d5 (Methodological Implications)

The introduction of deuterium (B1214612) atoms into a drug molecule can potentially alter its pharmacokinetic properties, a phenomenon known as the kinetic isotope effect. nih.govuspto.govsemanticscholar.org Comparative studies between tiletamine and this compound are essential to understand these potential differences and their methodological implications in a research context.

Assessment of Isotope Effects on Pharmacokinetic Parameters in Research Settings

The deuterium isotope effect arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. plos.orgnih.gov If the breaking of a C-H bond is the rate-limiting step in a drug's metabolism, replacing hydrogen with deuterium at that position can slow down the metabolic process. nih.govuspto.govsemanticscholar.org This can lead to a decreased rate of clearance and an increased half-life of the drug. nih.govuspto.gov

Tiletamine is metabolized by cytochrome P450 enzymes. cabidigitallibrary.org If the deuteration in this compound is at a site of primary metabolism, it is plausible that a kinetic isotope effect could be observed. plos.orgnih.gov This would manifest as altered pharmacokinetic parameters, such as a lower clearance and a longer elimination half-life for this compound compared to tiletamine. However, the magnitude of this effect is dependent on the specific site of deuteration and the rate-limiting step of the metabolic pathway. plos.orgnih.gov Without direct comparative studies, the presence and significance of a kinetic isotope effect on tiletamine's pharmacokinetics remain theoretical.

Utility in Understanding Dispositional Differences for Research Purposes

The primary utility of this compound in understanding dispositional differences lies in its role as a tool for precise quantification in pharmacokinetic studies. nih.govresearchgate.net By serving as a stable isotope-labeled internal standard, it enables researchers to accurately measure the concentrations of tiletamine in various biological samples over time. kcasbio.comtexilajournal.comclearsynth.com This accurate quantification is fundamental to constructing concentration-time profiles and calculating key pharmacokinetic parameters that define the drug's disposition.

Furthermore, if a significant kinetic isotope effect were present, this compound could be used as a research tool to probe the metabolic pathways of tiletamine. nih.govuspto.gov By comparing the metabolite profiles of tiletamine and Tiletamine-d5, researchers could gain insights into the specific metabolic routes that are sensitive to deuteration, thereby elucidating the finer details of its biotransformation.

Emerging Research Directions and Methodological Advancements

Application in High-Throughput Screening and Metabolomics Research Workflows

Tiletamine-d5 Hydrochloride serves as a critical internal standard in high-throughput screening (HTS) and metabolomics workflows, which are essential for drug discovery and understanding complex biological systems. In HTS, large libraries of chemical compounds are rapidly tested for their biological activity. sbpdiscovery.orgumn.eduaxxam.com The use of a stable isotope-labeled internal standard like Tiletamine-d5 is indispensable for quantitative assays, particularly those employing mass spectrometry (MS). It allows for the accurate determination of the parent compound's concentration by correcting for variations in sample preparation, matrix effects, and instrument response.

Metabolomics research, which aims to comprehensively identify and quantify all small-molecule metabolites in a biological sample, relies heavily on such internal standards for robust and reproducible results. nih.gov The metabolism of tiletamine (B1682376), similar to the related compound ketamine, can be extensive, leading to various metabolites. nih.govresearchgate.net this compound is used to precisely quantify tiletamine and its unlabeled metabolites in complex biological matrices like plasma, urine, and tissue homogenates. This is crucial for pharmacokinetic (PK) studies that track the absorption, distribution, metabolism, and excretion (ADME) of the drug. The distinct mass difference between the deuterated standard and the non-deuterated analyte allows for clear differentiation in MS analysis, minimizing signal interference and enhancing analytical accuracy.

Table 1: Role of Tiletamine-d5 HCl in Research Workflows

| Research Area | Application of Tiletamine-d5 HCl | Benefit |

|---|---|---|

| High-Throughput Screening (HTS) | Internal Standard for Quantitative Assays | Improves accuracy and precision of hit validation. |

| Metabolomics | Internal Standard for Quantification | Enables reliable measurement of tiletamine and its metabolites in complex biological samples. |

Integration with Advanced Imaging Techniques for Research (e.g., Deuterium (B1214612) Metabolic Imaging for small molecules)

A groundbreaking area of research is the integration of deuterated small molecules with advanced imaging techniques like Deuterium Metabolic Imaging (DMI). DMI is a non-invasive magnetic resonance imaging (MRI) method that can map the metabolic pathways of deuterium-labeled substrates in three dimensions within a living organism. researchgate.netnih.gov This technique offers a significant advantage over methods like positron emission tomography (PET) as it is non-radioactive and can provide more detailed information about downstream metabolism beyond initial uptake. researchgate.netnih.gov

While DMI has primarily been demonstrated with highly abundant metabolic substrates like glucose and acetate, the principle can be extended to track the fate of deuterated drugs. nih.govnih.gov Administering this compound could, in theory, allow researchers to visualize its distribution in the brain and other tissues, and to monitor the appearance of its deuterated metabolites in real-time. youtube.comismrm.org This would provide unprecedented spatial and temporal insights into the drug's mechanism of action and metabolic processing directly within the biological context, opening new avenues for neuropharmacological research. ismrm.org

Key Features of Deuterium Metabolic Imaging (DMI):

Non-invasive: Uses non-radioactive stable isotopes. researchgate.net

3D Metabolic Mapping: Generates three-dimensional maps of metabolic activity. researchgate.netyoutube.com

Pathway Analysis: Can distinguish between a parent compound and its downstream metabolites. nih.gov

High Spatiotemporal Resolution: Provides detailed images of metabolic processes as they occur. nih.gov

Development of Novel Synthetic Routes for Complex Deuterated Analogs for Research

The synthesis of specifically labeled deuterated compounds is a complex chemical challenge. For a molecule like this compound, the goal is to introduce a precise number of deuterium atoms at specific, metabolically stable positions without altering the compound's chemical properties. The development of novel synthetic routes is crucial for producing not only Tiletamine-d5 but also more complex deuterated analogs for advanced research. chemrxiv.orgnih.gov

Challenges in synthesizing deuterated analogs include:

Isotopic Scrambling: Preventing the deuterium atoms from moving to unintended positions on the molecule during the chemical reaction.

Incomplete Deuteration: Ensuring that the desired level of deuterium incorporation is achieved.

Low Yields: Optimizing reaction conditions to produce the deuterated compound efficiently.

Recent advancements in synthetic chemistry focus on developing more selective and efficient deuteration methods. acs.org These include new catalytic systems and reagents that can precisely target C-H bonds for deuteration. acs.org Such methodological improvements are critical for creating a wider range of deuterated standards and tracers, which can help researchers investigate specific metabolic pathways or the effects of deuterium substitution on drug efficacy (the "kinetic isotope effect"). nih.gov

Continued Refinement of Analytical Strategies for Enhanced Precision and Sensitivity in Academic Research

The availability of high-purity this compound drives the continued refinement of analytical methods to achieve ever-greater precision and sensitivity. In quantitative analysis, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard. umn.edunih.gov The use of Tiletamine-d5 as an internal standard is a key component of these strategies.

Table 2: Analytical Methods Enhanced by Tiletamine-d5 HCl

| Analytical Technique | Role of Tiletamine-d5 HCl | Enhancement |

|---|---|---|

| GC-MS | Co-eluting Internal Standard | Corrects for injection volume variability and ionization suppression, improving quantification accuracy. nih.gov |

| LC-MS/MS | Co-eluting Internal Standard | Minimizes effects of ion suppression/enhancement from the biological matrix, leading to higher precision and lower limits of quantification. nih.gov |

Ongoing advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), further enhance the utility of deuterated standards. HRMS provides extremely accurate mass measurements, allowing for the confident identification of metabolites and reducing ambiguity in complex samples. The combination of advanced instrumentation with high-quality internal standards like this compound enables researchers to push the boundaries of detection, allowing for the quantification of analytes at very low concentrations with high confidence. mdpi.com This is particularly important in fields like toxicology and pharmacology, where precise measurements are paramount.

Q & A

Q. What ethical protocols are mandatory for studies involving this compound in animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.